molecular formula C17H26N2O2 B256045 N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide

Cat. No. B256045
M. Wt: 290.4 g/mol
InChI Key: XCVJDCDEHLWOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide, also known as DMCM, is a benzodiazepine derivative that has been extensively studied for its effects on the central nervous system. This compound acts as a GABA-A receptor antagonist, which means it can modulate the activity of this important neurotransmitter and have a wide range of effects on brain function.

Mechanism of Action

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide acts as a competitive antagonist at the GABA-A receptor, which means it can bind to the same site as the endogenous neurotransmitter GABA and block its effects. This leads to a decrease in inhibitory neurotransmission and an increase in excitatory neurotransmission, which can have a wide range of effects on brain function.
Biochemical and Physiological Effects:
N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide has been shown to have a wide range of effects on brain function, including changes in anxiety, sleep, memory, and addiction. In addition, this compound has been shown to have effects on other physiological systems, including the cardiovascular and respiratory systems.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide in scientific research is that it has a well-defined mechanism of action and can be used to study the effects of GABA-A receptor antagonists on brain function. However, one limitation of using this compound is that it can have off-target effects on other receptors and may not be specific to the GABA-A receptor.

Future Directions

There are many future directions for research on N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide and other GABA-A receptor antagonists. One area of interest is the development of more selective compounds that can target specific subtypes of GABA-A receptors. In addition, there is a need for more research on the long-term effects of GABA-A receptor antagonists on brain function and behavior. Finally, there is a need for more research on the potential therapeutic applications of these compounds in the treatment of neuropsychiatric disorders.

Synthesis Methods

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of N-(cyclohex-3-enyl)methylamine with 3-methoxybenzoyl chloride. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide has been used extensively in scientific research to study the effects of GABA-A receptor antagonists on brain function. This compound has been shown to have a wide range of effects on behavior, including anxiety, sleep, and memory. In addition, N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide has been used to investigate the role of GABA-A receptors in the development of addiction and other neuropsychiatric disorders.

properties

Product Name

N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-3-methoxybenzamide

InChI

InChI=1S/C17H26N2O2/c1-19(2)17(10-5-4-6-11-17)13-18-16(20)14-8-7-9-15(12-14)21-3/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,18,20)

InChI Key

XCVJDCDEHLWOBF-UHFFFAOYSA-N

SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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